

Spectroscopic Profile of 5-Nitro-3H-benzofuran-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-3H-benzofuran-2-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Nitro-3H-benzofuran-2-one**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, this guide includes detailed experimental protocols for the synthesis of the title compound and the acquisition of its spectroscopic data, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

5-Nitro-3H-benzofuran-2-one, with the molecular formula $C_8H_5NO_4$ and a molecular weight of 179.13 g/mol, is a significant heterocyclic compound. Its structural importance is highlighted by its role as a precursor in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide aims to fill the current gap in readily accessible spectral data by providing a detailed predictive analysis and standardized experimental protocols.

Predicted Spectroscopic Data

While experimental spectra for **5-Nitro-3H-benzofuran-2-one** are not widely published, the following data is predicted based on the analysis of its functional groups and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.40	d	H-4
~8.25	dd	H-6
~7.40	d	H-7
~4.00	s	H-3 (CH_2)

Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~170.0	C-2 (C=O, Lactone)
~152.0	C-7a
~145.0	C-5
~128.0	C-4
~125.0	C-3a
~120.0	C-6
~112.0	C-7
~35.0	C-3 (CH_2)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid Phase, cm^{-1})

Wavenumber (cm ⁻¹)	Intensity	Description
~3100-3000	Medium	Aromatic C-H Stretch
~2960-2850	Weak	Aliphatic C-H Stretch
~1820-1790	Strong	C=O Stretch (γ -Lactone)
~1610, ~1580	Medium-Weak	Aromatic C=C Stretch
~1530-1500	Strong	Asymmetric NO ₂ Stretch[1][2][3]
~1350-1330	Strong	Symmetric NO ₂ Stretch[1][2][3]
~1300-1200	Strong	C-O-C Stretch (Lactone)
~850	Strong	C-N Stretch (Nitro group)[1]
~830	Strong	C-H Out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
179	[M] ⁺ (Molecular Ion)
151	[M - CO] ⁺
133	[M - NO ₂] ⁺
105	[M - NO ₂ - CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of 5-Nitro-3H-benzofuran-2-one

The synthesis of **5-Nitro-3H-benzofuran-2-one** can be achieved through a two-step process starting from 2-hydroxyphenylacetic acid.

Step 1: Synthesis of 3H-benzofuran-2-one

- To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).
- Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
- Reflux the mixture for 4 hours, continuously removing the water formed during the reaction.
- After the reaction is complete, remove the toluene under reduced pressure to yield 3H-benzofuran-2-one.

Step 2: Nitration of 3H-benzofuran-2-one

- Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask, maintaining the temperature below 293 K.
- Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4 mL).
- Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one.
- After the addition is complete, stir and reflux the mixture for 1 hour.
- Decompose the reaction mixture with ice and sulfuric acid.
- Filter the resulting precipitate.
- Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-one.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Nitro-3H-benzofuran-2-one** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to 1H NMR.
- **Data Processing:** Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Ensure the ATR crystal of the FTIR spectrometer is clean.
 - Record a background spectrum of the clean, empty crystal.
 - Place a small amount of solid **5-Nitro-3H-benzofuran-2-one** onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the IR spectrum over a range of $4000-400\text{ cm}^{-1}$.

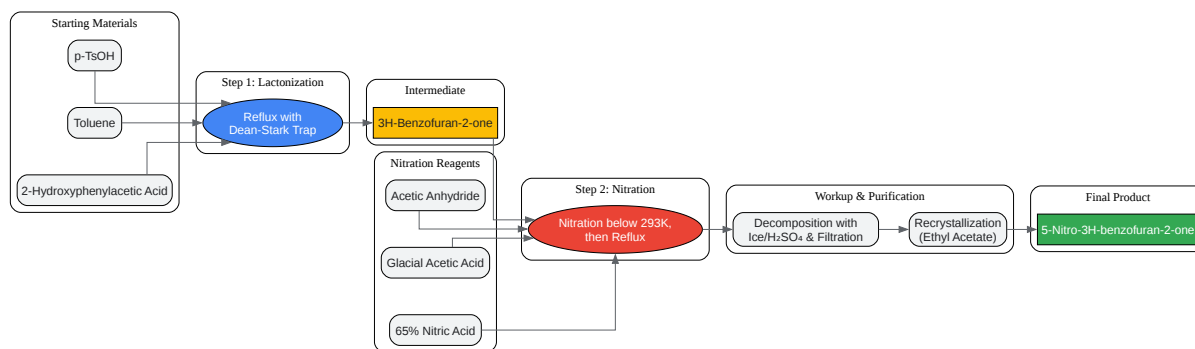
3.2.3. Mass Spectrometry (MS)

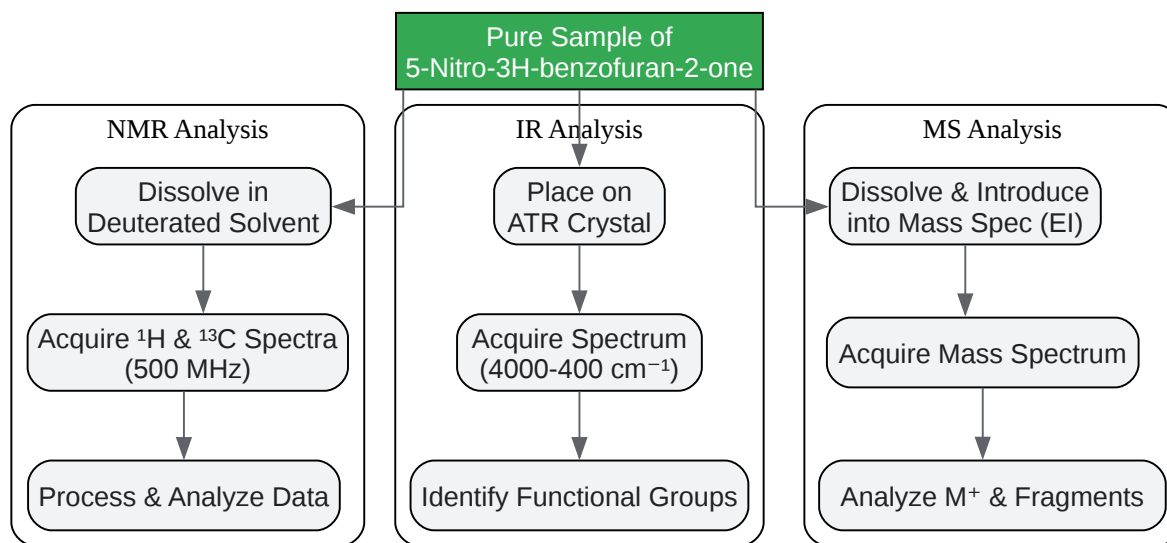
- **Sample Preparation and Introduction (for Electron Ionization - EI):**
 - Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

- Data Acquisition:
 - Ionization Method: Use Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Workflow Visualizations

The following diagrams illustrate the synthesis and analytical workflows.





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